![molecular formula C9H13N5OS B2380867 5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 514793-25-0](/img/structure/B2380867.png)
5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of triazolopyrimidine compounds and has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- A study by Zemlyanaya et al. (2018) investigated the synthesis and chemical transformations of similar compounds, exploring their reactions with various reagents. This research contributes to understanding the chemical properties and potential applications of such compounds Zemlyanaya, T. M. Karnozhitskaya, V. I. Musatov, I. Konovalova, S. Shishkina, V. Lipson, 2018.
Antimicrobial and Antifungal Activities
- Komykhov et al. (2017) synthesized variants of triazolopyrimidines and investigated their antimicrobial and antifungal activities. This suggests potential biomedical applications of these compounds S. A. Komykhov, Andrey A. Bondarenko, V. Musatov, M. V. Diachkov, N. Gorobets, S. Desenko, 2017.
Novel Synthetic Methodologies
- Pyatakov et al. (2015) evaluated a new synthetic approach for the synthesis of polycyclic derivatives of triazolopyrimidine, highlighting the versatility and potential for creating diverse structures based on this core compound D. A. Pyatakov, A. N. Sokolov, A. Astakhov, A. Y. Chernenko, A. N. Fakhrutdinov, V. Rybakov, V. Chernyshev, V. M. Chernyshev, 2015.
Applications in Molecular Structure Studies
- Salgado et al. (2011) performed a study on novel triazolopyrimidine derivatives, focusing on their molecular structure through NMR and HRMS characterization. This kind of research can provide insights into the structural aspects of similar compounds A. Salgado, Carmen Varela, A. Collazo, Fernando García, P. Pevarello, I. Alkorta, J. Elguero, 2011.
Antitumor and Antiviral Activities
- The study by Islam et al. (2008) on similar triazolopyrimidine derivatives evaluated their antitumor and antiviral activities, suggesting potential therapeutic uses in oncology and virology R. Islam, N. Ashida, T. Nagamatsu, 2008.
Wirkmechanismus
Target of Action
The primary target of 5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated in studies, with IC50 values indicating potent inhibitory activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the proliferation of cancer cells . The downstream effects include the induction of apoptosis within cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of 5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is the significant inhibition of the growth of examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced significant alterations in cell cycle progression and apoptosis within cells .
Eigenschaften
IUPAC Name |
5-amino-3-(2-methylpropylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5OS/c1-5(2)4-16-9-13-12-8-11-7(15)3-6(10)14(8)9/h3,5H,4,10H2,1-2H3,(H,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTYRZMXPPCFQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C2N1C(=CC(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.